2-methyl-N-[6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide
Description
2-methyl-N-[6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide is a heterocyclic compound featuring a pyridazin-3-yl core linked via a sulfanyl group to a carbamoyl methyl moiety, which is further connected to a 1,3-thiazol-2-yl group. The propanamide side chain with a methyl substituent contributes to its structural uniqueness. Its synthesis likely involves coupling reactions between electrophilic and nucleophilic intermediates, as seen in analogous compounds .
Properties
IUPAC Name |
2-methyl-N-[6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpyridazin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S2/c1-8(2)12(20)15-9-3-4-11(18-17-9)22-7-10(19)16-13-14-5-6-21-13/h3-6,8H,7H2,1-2H3,(H,14,16,19)(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWLXVDEADHLNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-N-[6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide is a thiazole-containing derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a complex structure that includes thiazole and pyridazine moieties. The presence of these heterocycles is often associated with various biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research has indicated that compounds featuring thiazole and pyridazine derivatives exhibit significant anticancer properties. In vitro studies have shown that:
- Caco-2 cells , a model for colorectal cancer, demonstrated a marked decrease in viability when treated with this compound, suggesting selective cytotoxicity against certain cancer cell lines. Specifically, a study reported a reduction in cell viability by 39.8% compared to untreated controls (p < 0.001) when exposed to a similar thiazole derivative .
- A549 cells , representing lung cancer, showed varying responses to thiazole derivatives, with some compounds exhibiting minimal activity. This indicates a potential selectivity in the anticancer effects based on the type of cancer cell line .
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The compound's thiazole ring may contribute to its efficacy against various bacterial strains. In one study, thiazole derivatives were tested against both Gram-positive and Gram-negative bacteria, revealing promising results in inhibiting bacterial growth .
The exact mechanism through which This compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cell proliferation or survival pathways, particularly those associated with cancer progression.
- Receptor Modulation : It could modulate receptor activity related to apoptosis or cell cycle regulation.
- Reactive Oxygen Species (ROS) : The generation of ROS may lead to oxidative stress in cancer cells, promoting apoptosis.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest structural analogs include derivatives with variations in the heterocyclic core, substituents, and amide chain length. Key comparisons are summarized below:
Key Observations :
- Heterocyclic Core: The target compound’s pyridazin ring (vs.
- Amide Chain : The propanamide chain in the target compound (vs. acetamide in 894001-55-9) offers a longer hydrophobic backbone, which could influence solubility and membrane permeability .
- Substituents : The methyl group on the propanamide chain distinguishes it from analogs like 7c–7f, which feature aromatic substituents (e.g., methylphenyl groups). This difference may reduce steric hindrance in the target compound .
Research Findings
Computational Insights
Molecular modeling () indicates that the propanamide chain’s conformation influences hydrogen bonding with residues in enzyme active sites. The pyridazin ring’s planar structure may facilitate stronger binding compared to non-planar oxadiazol derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
